N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a compound that belongs to the class of piperidine derivatives. It features a thiophene-2-sulfonyl group attached to the piperidine ring, which is further substituted with a propyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring can also interact with neurotransmitter receptors, affecting their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares similarities with other piperidine derivatives such as piperidinones and spiropiperidines.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide.
Uniqueness
Properties
IUPAC Name |
N-propyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-2-7-14-13(16)11-5-3-8-15(10-11)20(17,18)12-6-4-9-19-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJARWRFYIAYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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